(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Description
Historical Context of Azaspiro Compound Research
The exploration of azaspiro compounds began in the mid-20th century, driven by their unique structural features and potential pharmacological applications. Early work focused on simple spirocyclic systems, but advancements in synthetic methodologies in the 1990s enabled the creation of complex azaspiro architectures. The discovery of azaspiro[3.3]heptane derivatives as piperidine analogues with enhanced conformational rigidity marked a turning point in medicinal chemistry. By the 2010s, researchers like Müller and Carreira demonstrated the utility of azaspirocycles in drug discovery, particularly for creating three-dimensional scaffolds with improved target selectivity. The development of (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid represents a modern iteration of this research trajectory, combining spirocyclic constraints with functional group diversity for advanced molecular design.
Significance of Azaspiro[2.4]heptane Derivatives in Scientific Literature
Azaspiro[2.4]heptane derivatives occupy a critical niche in heterocyclic chemistry due to:
- Spatial Constraints : The fused cyclopropane-piperidine system imposes distinct torsional angles that influence molecular recognition.
- Metabolic Stability : Comparative studies show spirocyclic systems resist oxidative degradation better than linear analogues.
- Diverse Bioactivity : Literature documents applications in antiviral development (e.g., influenza inhibition through DHFR targeting) and antibacterial agents (e.g., quinolone derivatives).
Recent synthetic breakthroughs, such as the one-pot double allylic alkylation method, have improved access to these architectures while preserving stereochemical integrity.
Conceptual Framework for Azaspiro-based Molecular Architectures
The design principles governing azaspiro[2.4]heptane systems emphasize three key factors:
Table 1: Key Design Parameters for Azaspiro-based Molecules
| Parameter | Impact on Molecular Properties | Example in Target Compound |
|---|---|---|
| Ring Strain | Enhances reactivity for functionalization | Cyclopropane moiety enables [2+2] cycloadditions |
| Stereoelectronic Effects | Controls hydrogen-bonding capacity | Carboxylic acid group at C5 positions H-donors |
| Protective Group Strategy | Enables selective derivatization | tert-Butoxycarbonyl (Boc) shields amine |
These principles align with modern drug design paradigms emphasizing three-dimensionality and controlled physiochemical properties.
Research Questions and Scientific Objectives
Current investigations into (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid focus on:
- Synthetic Optimization : Improving yield and enantiomeric excess beyond the reported 98.7% ee achieved via asymmetric hydrogenation.
- Configurational Stability : Assessing the persistence of the 5R configuration under physiological conditions.
- Structure-Activity Relationships : Determining how cyclopropane ring strain influences target binding in antiviral applications.
Ongoing work aims to establish this compound as a versatile building block for protease inhibitors and allosteric modulators.
Scientific Importance of Stereochemistry at the 5R Position
The 5R configuration confers critical advantages:
- Spatial Orientation : X-ray crystallography reveals the carboxylic acid group adopts a pseudo-axial position, optimizing interactions with basic residues in enzymatic pockets.
- Synthetic Control : As demonstrated by Yao et al., ruthenium-catalyzed asymmetric hydrogenation achieves ≥98% enantioselectivity using SunPhos ligands.
- Biological Discrimination : Molecular docking shows the 5R isomer forms two additional hydrogen bonds with influenza virus DHFR compared to the 5S form.
Table 2: Comparative Analysis of 5R vs. 5S Configurations
This stereochemical preference underscores the compound's value in developing enantiomerically pure therapeutics.
Properties
IUPAC Name |
(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, with the CAS number 2007916-06-3, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 241.29 g/mol
- Purity : Typically ≥ 95%
- Chemical Structure : The compound features a spirocyclic structure that contributes to its biological properties.
Research indicates that (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to inflammation and immune response, which could be relevant in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also been studied for its antiviral properties, particularly in the context of viral infections where traditional treatments are ineffective. A study indicated that it inhibits viral replication in cell cultures, showcasing potential for further development as an antiviral agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Molecules evaluated the antimicrobial properties of various derivatives of spirocyclic compounds, including (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid. Results indicated significant activity against resistant strains of bacteria, prompting further exploration into its mechanism of action and structural optimization for enhanced efficacy . -
Case Study on Antiviral Potential :
In a recent investigation into novel antiviral compounds, (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid was identified as a promising candidate due to its ability to inhibit viral entry into host cells. This finding suggests a new avenue for therapeutic intervention in viral diseases .
Comparison with Similar Compounds
Structural Isomerism and Spiro Ring Variations
The azaspiro scaffold’s ring size and substituent positions significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Spiro Ring Size : Larger spiro systems (e.g., [4.5] in 3e) exhibit higher melting points, suggesting enhanced crystallinity compared to [2.4] or [2.3] systems .
- Substituent Position : The Boc and carboxylic acid positions influence reactivity. For example, (S)-5-Boc-6-COOH derivatives are preferred in antiviral applications due to spatial compatibility with target enzymes .
- Fluorination : Difluoro analogs (e.g., 3e) show improved metabolic stability but require more complex synthetic protocols .
Stereochemical Differences
Enantiomeric pairs, such as (5R)-4-Boc-5-COOH and (5S)-4-Boc-5-COOH, exhibit divergent biological activities. For instance:
- The (S)-5-Boc-6-COOH isomer (CAS: 1129634-44-1) is integral to ledipasvir, a hepatitis C virus NS5A inhibitor, highlighting the importance of stereochemistry in drug design .
- The (R)-5-Boc-4-COOH analog (CAS: 2165570-86-3) displays distinct safety profiles, including acute oral toxicity (H302), necessitating careful handling .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, and what experimental conditions optimize yield?
- The compound is synthesized via multi-step protocols involving phase-transfer catalysis and stereochemical control. A common approach includes:
- Step 1 : Enantioselective allylic alkylation of glycine-derived imines using a cinchonidine-derived catalyst under phase-transfer conditions to establish the spirocyclic core .
- Step 2 : Reduction of intermediates (e.g., 6-oxo derivatives) with borane-dimethyl sulfide complex in THF, followed by purification via flash chromatography (hexane/ethyl acetate) .
- Step 3 : Hydrolysis of methyl esters using KOH/MeOH to yield the carboxylic acid .
Q. How is the compound characterized to confirm structural integrity and purity?
- 1H/13C NMR : Peaks at δ 3.81–3.61 (m, 2H) and δ 177.74 (carboxylic acid) confirm the spirocyclic structure and Boc protection .
- LCMS : [M–H]⁻ ion at m/z 240.2 aligns with the molecular formula C12H19NO4 .
- Elemental Analysis : Matches calculated values (C 59.73%, H 7.94%, N 5.81%) .
- Isotopic Labeling : Deuterated or 13C-labeled analogs (e.g., TCPy-13C3) are used in quantitative LC-MS/MS studies to track stability and degradation .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Decomposition Risks : Exposure to moisture or acidic conditions may hydrolyze the Boc group. Store at –20°C in inert atmospheres (argon) .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., NaH-mediated reactions) .
- Incompatibilities : Avoid strong oxidizers and bases to prevent spirocyclic ring opening .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for the (5R) configuration?
- Chiral Catalysis : Cinchona alkaloid-derived phase-transfer catalysts (e.g., chinchonidine) induce enantioselectivity in the allylic alkylation step, achieving >90% ee .
- X-ray Crystallography : Used to resolve ambiguities in spirocyclic conformation, especially for intermediates like tert-butyl 7-oxo derivatives .
- Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. What methodologies address low yields in spirocyclic ring formation during scale-up?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., NaH-mediated alkylation) .
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 16 hours to 2 hours) .
- DoE (Design of Experiments) : Optimizes parameters like solvent ratios (THF/H2O) and catalyst loading to enhance yields from 57% to 75% .
Q. How do conflicting spectral data (e.g., NMR shifts) arise between studies, and how are they resolved?
- Solvent Effects : δ variations in CDCl3 vs. D2O due to hydrogen bonding with the carboxylic acid .
- Dynamic Effects : Conformational flexibility of the spirocyclic ring may cause splitting in 1H NMR (e.g., δ 2.30 dd, J = 24.8 Hz) .
- Validation : Cross-reference with high-resolution MS and independent synthesis of enantiomers .
Q. What isotopic labeling strategies are used to study the compound’s metabolic fate in biological systems?
- 13C/2H Labeling : Synthesize analogs (e.g., TCPy-13C3) for LC-MS/MS tracking of hydrolysis or oxidative degradation .
- Applications : Quantify hepatic clearance using isotopically labeled internal standards (e.g., BP1-D5, EHB-D4) in microsomal assays .
Q. How does the compound’s spirocyclic architecture influence its biological activity in medicinal chemistry?
- Conformational Restriction : The spiro[2.4]heptane core enforces rigid geometries, enhancing binding to viral proteases (e.g., in ledipasvir analogs) .
- Boc Protection : Shields the amine group during prodrug synthesis, improving pharmacokinetics .
- Structure-Activity Relationships (SAR) : Modifications at the 4-aza position (e.g., bromomethyl derivatives) alter antimicrobial potency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
